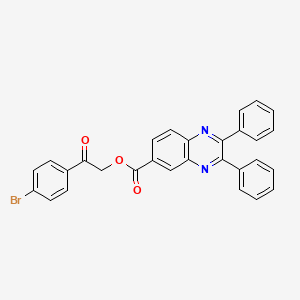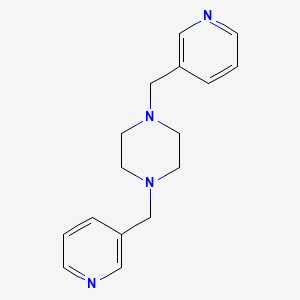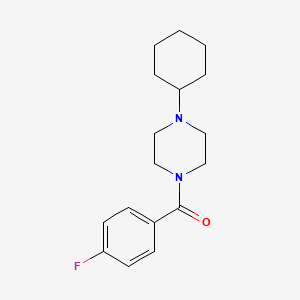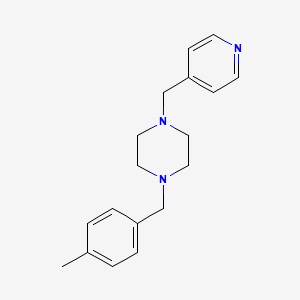
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials .
準備方法
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts or reagents. Common catalysts include molecular iodine, cerium ammonium nitrate, and sulfamic acid. The reaction is often carried out in refluxing ethanol or acetic acid, or under microwave irradiation in methanol and acetic acid . Industrial production methods may involve scalable reactions using recyclable catalysts such as titanium silicate (TS-1) in methanol at room temperature .
化学反応の分析
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide (MnO2) or o-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures
科学的研究の応用
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: Quinoxaline derivatives, including this compound, exhibit significant biological activities such as antiviral, antibiotic, anti-inflammatory, and anticancer properties
Industry: It is used in the development of organic semiconductors, dyes, and electroluminescent materials
作用機序
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives are known to inhibit DNA-topoisomerase-II activity, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
類似化合物との比較
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:
2,3-Diphenylquinoxaline: Lacks the 4-bromophenyl and 2-oxoethyl groups, resulting in different chemical properties and biological activities.
2,3-Diphenyl-7-sulfonamidoquinoxaline: Contains a sulfonamido group, which enhances its antimicrobial activity.
2,3-Di(thio-4-chlorophenyl)quinoxaline: Exhibits higher inhibition activity against Gram-negative bacteria.
The unique combination of the 4-bromophenyl, 2-oxoethyl, and diphenylquinoxaline groups in this compound contributes to its distinct chemical and biological properties.
特性
分子式 |
C29H19BrN2O3 |
|---|---|
分子量 |
523.4 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C29H19BrN2O3/c30-23-14-11-19(12-15-23)26(33)18-35-29(34)22-13-16-24-25(17-22)32-28(21-9-5-2-6-10-21)27(31-24)20-7-3-1-4-8-20/h1-17H,18H2 |
InChIキー |
OKHHIMZBXQHTMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)N=C2C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B10880472.png)
![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
methanone](/img/structure/B10880477.png)
![N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B10880484.png)

![N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10880499.png)

![2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10880524.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10880526.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10880537.png)
![N-[4-(Allyloxy)-3-ethoxybenzyl]-N-cyclopentylamine](/img/structure/B10880538.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B10880542.png)

